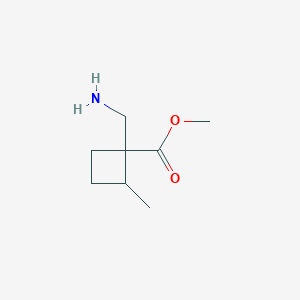

Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate

Description

Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate is a cyclobutane derivative featuring an aminomethyl substituent at position 1 and a methyl group at position 2 of the cyclobutane ring, with a carboxylate ester at position 1. This compound is structurally characterized by its strained four-membered ring, which influences its reactivity and physicochemical properties. While the compound is listed as discontinued by CymitQuimica (Ref: 10-F701521), its analogs are actively studied in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name |

methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-8(6,5-9)7(10)11-2/h6H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPRLJZWLVKLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1(CN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate typically involves the reaction of a cyclobutane derivative with an aminomethylating agent. One common method is the reaction of 2-methylcyclobutanone with formaldehyde and ammonium chloride under basic conditions to form the aminomethyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

*Estimated based on molecular formula.

Key Observations :

Key Observations :

- Photoredox Catalysis : Compound 30 utilizes advanced photoredox methods, achieving moderate yield (67%) due to radical intermediate complexity.

- Salt Formation : The tosylate derivative demonstrates high yield (80%) via straightforward counterion exchange.

- Diastereoselectivity : Compound 6d exhibits stereochemical challenges (dr 81:19), absent in simpler analogs like the target compound.

Spectroscopic and Physical Properties

NMR data comparisons reveal substituent-dependent shifts:

Key Observations :

- Aromatic Protons: The tosylate derivative shows distinct aromatic peaks (7.48 ppm), absent in non-ionic analogs.

- Ester Methyl Group : The COOCH₃ signal consistently appears near 3.8–3.9 ppm across analogs .

Research Implications and Gaps

- Target Compound : Discontinued status limits current data, but its simpler structure (vs. bulky or ionic analogs) may favor applications in fragment-based drug design.

- Cyclobutane vs.

- Future Directions : Exploration of the target compound’s biological activity, leveraging its amine-ester motif, could bridge gaps left by discontinued availability .

Biological Activity

Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate is a compound of increasing interest in biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, metabolic pathways, and therapeutic potentials, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound features a cyclobutane ring, an aminomethyl group, and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 157.21 g/mol. These structural elements contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor binding. This compound may serve as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.

Biological Activities

Research indicates several potential biological activities for this compound:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic processes. For instance, it may affect xanthine oxidase activity, similar to known inhibitors like febuxostat .

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth, indicating potential applications in cancer therapy .

- Neurotransmitter Modulation : It acts as a selective antagonist at NMDA receptors, which are crucial for synaptic plasticity and memory function .

Data Table: Biological Activities Summary

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Potential xanthine oxidase inhibitor | |

| Antitumor Activity | Inhibits growth of tumors | |

| Neurotransmitter Modulation | Selective antagonist at NMDA receptors |

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with xanthine oxidase. The results indicated that the compound exhibited moderate inhibitory activity, with an IC50 value comparable to established inhibitors such as febuxostat. Molecular docking studies revealed favorable binding interactions within the active site of the enzyme, suggesting its potential as a therapeutic agent for conditions related to oxidative stress .

Case Study 2: Antitumor Effects

In vitro experiments assessed the antitumor effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest. These findings highlight its potential role in cancer treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.